molecular formula C10H11BrN2O B13704301 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone

Katalognummer: B13704301
Molekulargewicht: 255.11 g/mol
InChI-Schlüssel: MJJYWDBJELMCJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is a chemical compound with a pyridine ring substituted with a bromine atom and a methyl group, and a pyrrolidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone typically involves the bromination of 3-methyl-2-pyridine followed by the introduction of the pyrrolidinone group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with pyrrolidinone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Bromo-3-methyl-2-pyridyl)propan-1-amine
  • 1-(5-Bromo-3-methyl-2-pyridyl)-2-methylpropan-1-amine
  • (5-Bromo-3-methyl-2-pyridyl)-(1-piperidyl)methanone

Uniqueness

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the brominated pyridine ring and the pyrrolidinone group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H11BrN2O

Molekulargewicht

255.11 g/mol

IUPAC-Name

1-(5-bromo-3-methylpyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-7-5-8(11)6-12-10(7)13-4-2-3-9(13)14/h5-6H,2-4H2,1H3

InChI-Schlüssel

MJJYWDBJELMCJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N2CCCC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.